2-chloromethyl-4-methyl-1H-imidazole hydrochloride

Description

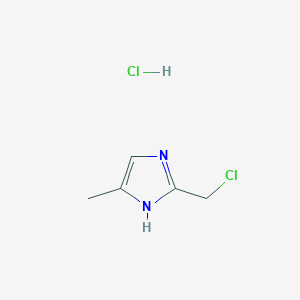

2-Chloromethyl-4-methyl-1H-imidazole hydrochloride is a halogenated heterocyclic compound characterized by a chloromethyl (-CH2Cl) substituent at position 2 and a methyl (-CH3) group at position 4 of the imidazole ring. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for synthetic applications in pharmaceuticals and agrochemicals.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(chloromethyl)-5-methyl-1H-imidazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2.ClH/c1-4-3-7-5(2-6)8-4;/h3H,2H2,1H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJMJBCIUCBBEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138115-73-6 | |

| Record name | 2-(chloromethyl)-4-methyl-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloromethyl-4-methyl-1H-imidazole hydrochloride typically involves the chloromethylation of 4-methylimidazole. One common method is the reaction of 4-methylimidazole with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl group at the 2-position of the imidazole ring. The reaction conditions usually involve:

Reagents: 4-methylimidazole, formaldehyde, hydrochloric acid

Solvent: Water or an organic solvent like dichloromethane

Temperature: Room temperature to moderate heating (20-60°C)

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-chloromethyl-4-methyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can modify the imidazole ring or the substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or acetonitrile at room temperature to moderate heating.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed

Nucleophilic Substitution: Substituted imidazole derivatives with various functional groups.

Oxidation: Oxidized imidazole derivatives with altered electronic properties.

Reduction: Reduced imidazole derivatives with modified ring structures.

Scientific Research Applications

Chemical Synthesis

Building Block for Imidazole Derivatives

2-Chloromethyl-4-methyl-1H-imidazole hydrochloride serves as a crucial intermediate in the synthesis of more complex imidazole derivatives. These derivatives are vital in pharmaceutical development and agrochemical applications. The chloromethyl group allows for further functionalization, making it versatile for creating a range of bioactive compounds .

Synthesis of Pharmaceuticals

The compound is particularly noted for its role in synthesizing drugs such as cimetidine, a well-known H2 receptor antagonist used to treat peptic ulcers. The synthesis involves reacting this compound with cysteamine hydrochloride under specific conditions to yield the desired pharmaceutical compound .

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential therapeutic uses in treating infections. The following table summarizes key findings:

| Study | Organism Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Study A | E. coli | 15 | |

| Study B | S. aureus | 20 | |

| Study C | P. aeruginosa | 18 |

Antitumor Activity

The compound has demonstrated promising antitumor effects across several cancer cell lines. In vitro studies reveal its ability to induce apoptosis, particularly in breast and leukemia cell lines. The following table details these findings:

| Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induction of apoptosis via mitochondrial pathway | |

| U-937 | 30.0 ± 5.0 | Inhibition of cell proliferation | |

| A549 | 22.5 ± 4.0 | Cell cycle arrest |

Industrial Applications

Polymer Synthesis

In industrial settings, this compound is utilized in synthesizing polymers and materials with specific properties such as conductivity and thermal stability. Its unique chemical structure allows for the development of advanced materials tailored for particular applications.

Case Studies and Research Findings

Numerous studies have explored the efficacy of this compound in various applications:

- Antimicrobial Studies : A comprehensive study demonstrated that derivatives of imidazole, including this compound, could significantly inhibit the growth of multiple bacterial strains, highlighting its potential as a therapeutic agent against infections.

- Antitumor Research : Research indicated that this compound could effectively induce apoptosis in cancer cells through mitochondrial pathways, showcasing its potential as an anticancer agent.

- Pharmaceutical Development : As an intermediate for synthesizing drugs like cimetidine, this compound plays a crucial role in pharmaceutical chemistry, facilitating the development of essential medications.

Mechanism of Action

The mechanism of action of 2-chloromethyl-4-methyl-1H-imidazole hydrochloride depends on its specific application. In biological systems, it may act by:

Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

Receptor Interaction: Interacting with cellular receptors to modulate signaling pathways.

DNA/RNA Interaction: Binding to nucleic acids, affecting transcription and translation processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs (similarity scores 0.73–0.83) include:

4-(Chloromethyl)-1H-imidazole hydrochloride (CAS 38585-61-4): Differs in the position of the chloromethyl group (position 4 instead of 2) and lacks the methyl group at position 2. This positional isomer may exhibit distinct reactivity in substitution reactions due to electronic effects .

4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride (CAS 17289-30-4): Features a methyl group at position 1 (N-methylation) and chloromethyl at position 3.

5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole hydrochloride (CAS 1909319-98-7): Incorporates a bulky phenylethyl group at position 2, which increases lipophilicity and may enhance blood-brain barrier penetration in drug design .

Research Findings and Implications

- Synthetic Pathways : Chlorination using SOCl2 is a common method for introducing chloromethyl groups, as seen in the synthesis of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole .

- Thermal Stability : Melting points of chloromethyl-substituted imidazoles generally range between 118–128°C, suggesting moderate thermal stability suitable for industrial processes .

- Pharmaceutical Relevance : Bulky substituents (e.g., phenylethyl in CAS 1909319-98-7) are prioritized in CNS drug development due to enhanced lipophilicity, whereas polar groups (e.g., methoxy) may optimize solubility .

Biological Activity

2-Chloromethyl-4-methyl-1H-imidazole hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies, while providing a comprehensive overview of its synthesis and applications in medicinal chemistry.

- Chemical Formula : C5H7ClN2

- CAS Number : 2138115-73-6

- Molecular Weight : 132.57 g/mol

The compound features a chloromethyl group attached to an imidazole ring, which is significant for its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets. Imidazole derivatives are known to influence enzyme activity and receptor binding.

Target Interactions

- Enzyme Inhibition : Compounds similar to 2-chloromethyl-4-methyl-1H-imidazole have been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways .

- Antimicrobial Activity : Imidazole derivatives have demonstrated antimicrobial properties, making them candidates for developing new antibiotics .

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | |

| Anti-inflammatory | COX inhibition | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme inhibition | Targets various metabolic enzymes |

Antimicrobial Studies

Research has indicated that imidazole derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. A study demonstrated that these compounds could inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL .

Anti-inflammatory Effects

In vitro studies have shown that compounds with imidazole structures can effectively inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators. For example, the IC50 values for COX-2 inhibition were reported to be significantly lower than those for COX-1, indicating a selective anti-inflammatory profile .

Anticancer Activity

A notable study explored the anticancer properties of imidazole derivatives, revealing that this compound induced apoptosis in several cancer cell lines. The compound was found to activate caspase pathways, leading to cell death at concentrations ranging from 10 to 50 µM .

Synthesis and Structural Activity Relationship (SAR)

The synthesis of this compound typically involves the chloromethylation of 4-methylimidazole under controlled conditions. The presence of the chloromethyl group enhances the compound's reactivity, allowing for further derivatization that can improve biological activity.

Structure–Activity Relationship (SAR)

Research into SAR has indicated that modifications to the imidazole ring can significantly affect biological activity. For instance:

Q & A

Q. What are the primary synthetic routes for 2-chloromethyl-4-methyl-1H-imidazole hydrochloride, and what methodological considerations ensure reproducibility?

The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, introducing the chloromethyl group may involve reacting a pre-functionalized imidazole precursor (e.g., 4-methyl-1H-imidazole) with chloromethylating agents like chloromethyl chloride under basic conditions (e.g., K₂CO₃). The hydrochloride salt is typically formed by treating the free base with HCl in a polar solvent (e.g., ethanol) . Key considerations include:

Q. How can X-ray crystallography validate the structural integrity of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL) enables refinement of crystallographic data to determine bond lengths, angles, and hydrogen-bonding networks. For imidazole derivatives, specific attention is paid to:

- Hydrogen bonding : The hydrochloride salt’s Cl⁻ interacts with the imidazole NH group, stabilizing the crystal lattice .

- Thermal parameters : Displacement ellipsoids confirm positional disorder or solvent inclusion .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do density-functional theory (DFT) calculations elucidate the electronic properties of this compound?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can predict molecular orbitals, electrostatic potentials, and nucleophilic/electrophilic sites. Key steps include:

Q. What experimental and computational approaches resolve contradictions in reaction yields during scale-up synthesis?

Discrepancies often arise from solvent polarity, temperature gradients, or catalyst deactivation. A systematic approach involves:

- Design of Experiments (DoE) : Varying parameters (e.g., solvent, base, temperature) to identify optimal conditions (e.g., ethanol/NaOH at 45°C improves cyclization yields vs. water/Na₂CO₃) .

- Kinetic profiling : Monitoring reaction progress via HPLC or in situ IR spectroscopy to detect intermediate degradation .

Q. How do structure-activity relationships (SAR) of 2-chloromethyl-4-methyl-1H-imidazole derivatives inform medicinal chemistry applications?

SAR studies focus on:

- Substituent effects : Chloromethyl groups enhance lipophilicity and membrane permeability, while methyl groups at the 4-position stabilize π-π stacking with biological targets .

- Biological assays : Enzymatic inhibition assays (e.g., cytochrome P450) or receptor-binding studies (e.g., GPCRs) quantify activity .

- Comparative analogs : Contrast with fluorophenyl- or methoxyphenyl-substituted imidazoles reveals selectivity trends .

Notes

- Methodological rigor is emphasized, with citations to peer-reviewed studies (e.g., Becke, Lee/Yang/Parr, Sheldrick) .

- Advanced questions integrate experimental and computational frameworks to address research challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.